molecular formula C10H8N2 B029248 2-(1H-indol-2-yl)acetonitrile CAS No. 7210-27-7

2-(1H-indol-2-yl)acetonitrile

Cat. No.: B029248
CAS No.: 7210-27-7
M. Wt: 156.18 g/mol
InChI Key: RORMSTAFXZRNGK-UHFFFAOYSA-N
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Description

2-(1H-Indol-2-yl)acetonitrile (CAS 7210-27-7) is a high-value chemical building block in medicinal chemistry and organic synthesis. This compound serves as a crucial precursor for the development of novel bioactive molecules, particularly in anticancer and antimicrobial research. Key Research Applications and Value: Synthesis of Antitumor Agents: This compound is a fundamental intermediate for preparing a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives. These derivatives have demonstrated significant in vitro growth inhibition potency against a diverse panel of human tumor cell lines , including leukemia, non-small cell lung cancer, colon cancer, and breast cancer models, with GI50 values in the micromolar and sub-micromolar range . Development of Antimicrobial Agents: Derivatives synthesized from this scaffold exhibit promising antibacterial and antifungal activities against Gram-positive and Gram-negative pathogens as well as Candida albicans , providing a lead structure for further development of new antimicrobials . Versatile Synthetic Intermediate: The structure features both an indole moiety and a reactive nitrile group, making it highly amenable to further chemical transformation. It is commonly used in Knoevenagel condensation reactions with various aldehydes to generate diverse libraries of acrylonitrile derivatives for biological screening . NOTE: This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for any form of human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-indol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORMSTAFXZRNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189483
Record name 1H-Indoleacetonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID80189483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35913-20-3
Record name 1H-Indoleacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035913203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 1h Indol 2 Yl Acetonitrile

Direct Conversion Strategies

Direct conversion approaches provide a more streamlined synthesis of 2-(1H-indol-2-yl)acetonitrile. Key among these are the transformation of specific nitro-containing indole (B1671886) derivatives and the direct functionalization of the indole core using modern catalytic techniques.

The synthesis of the 3-(2-nitroethyl)-1H-indole precursors is intrinsically linked to the acid-assisted [4+1]-spirocyclization reaction between indoles and nitroalkenes. mdpi.comnih.gov This reaction is designed to produce 4'H-spiro[indole-3,5'-isoxazoles]. nih.govacs.org However, the reaction is often complicated by the formation of the more thermodynamically stable 3-(2-nitroethyl)-1H-indole isomer, which under initial reaction conditions, was found to be unproductive. mdpi.com This side reaction occurs via isomerization of a key nitronate intermediate, which can either proceed to the desired spirocycle or to the inert nitroalkane byproduct. mdpi.com

The desired 4'H-spiro[indole-3,5'-isoxazole] intermediates, formed from the [4+1]-cycloaddition, can undergo a diastereoselective rearrangement to furnish 2-(1H-indol-2-yl)acetonitriles. mdpi.com This rearrangement represents a key step in the cascade transformation, providing a pathway from the spirocyclic core to the final product. researchgate.net The development of a method to activate the inert 3-(2-nitroethyl)-1H-indole byproduct allows it to enter this reaction pathway, proceeding through spirocyclization and subsequent rearrangement to yield the target nitrile. mdpi.com

The reactivity of nitroalkanes is central to their transformation into other functional groups like nitriles. Aliphatic nitro compounds can be deprotonated at the α-position to form anionic intermediates, which are typically nucleophilic. frontiersin.org However, they can also act as electrophiles through tautomerization to their aci-form (nitronic acids or nitronates), a process facilitated by acids. frontiersin.orgnih.govnih.gov This electrophilic character is harnessed in various synthetic transformations. mdpi.com The activation can be further enhanced by reacting the aci-form with reagents like phosphoryl chloride, which converts the hydroxyl group of the nitronic acid into a better leaving group, facilitating subsequent reactions. frontiersin.org In some cases, this activation can lead to the in-situ formation of nitrile oxides, which are versatile intermediates in cycloaddition reactions. frontiersin.orgnih.gov

Phosphoryl chloride (POCl₃) plays a crucial role in the direct conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. researchgate.netmdpi.com It functions as a powerful dehydrating agent that activates the primary nitroalkane group. thieme-connect.dewikipedia.org In the developed protocol, the indolylnitroethane is treated with POCl₃ in benzene (B151609), which facilitates the transformation into the final acetonitrile (B52724) product. mdpi.com The mechanism is believed to involve the activation of the nitro group, enabling the spirocyclization and subsequent rearrangement cascade. researchgate.netmdpi.com While the precise mechanism is complex, it is related to known transformations where POCl₃ converts nitro compounds or amides into nitriles. wikipedia.orgresearchgate.net

Table 1: Optimized Conditions for the Conversion of 3-(2-Nitroethyl)-1H-indole to this compound mdpi.com

EntryReagentSolventTemperature (°C)Time (h)Yield (%)
1POCl₃ (2.0 equiv)Benzene80191
2PCl₅ (2.0 equiv)Benzene80185
3SOCl₂ (2.0 equiv)Benzene8010
4TsCl (2.0 equiv)Benzene80240
5POCl₃ (2.0 equiv)Toluene110187
6POCl₃ (2.0 equiv)Dioxane100188

An alternative advanced strategy for synthesizing cyanomethylated indoles, including the 2-substituted isomer, is through visible-light photoredox catalysis. escholarship.orgnih.gov This method allows for the direct C-H functionalization of the indole ring. aablocks.com The reaction typically employs a photocatalyst, such as fac-Ir(ppy)₃, a cyanomethyl radical source like bromoacetonitrile (B46782), and a light source like blue LEDs. escholarship.orgresearchgate.net The photoexcited catalyst initiates a process that generates a cyanomethyl radical (•CH₂CN). aablocks.com This radical then adds to the indole ring, most commonly at the electron-rich C3-position. However, if the C3-position is blocked, the cyanomethylation can occur at the C2-position, providing a direct route to this compound derivatives. escholarship.org This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

Table 2: Substrate Scope for Photoredox Cyanomethylation of Indoles escholarship.org

Substrate (Indole)Position of CyanomethylationYield (%)
1-MethylindoleC381
5-MethoxyindoleC390
5-BromoindoleC379
2-MethylindoleC341
Ethyl 1H-indole-2-carboxylateC351
3-MethylindoleC261
3-PhenylindoleC281

Copper-Catalyzed Cyanation with Acetonitrile as a Cyano Source

The use of acetonitrile as a non-metallic, inexpensive, and less hazardous cyanide source represents a significant advancement in cyanation chemistry. nih.govacs.org Copper-catalyzed reactions have been developed to facilitate the introduction of a cyano group onto the indole ring system. nih.govacs.org While many copper-catalyzed methods favor cyanation at the C3 position of indoles, specific strategies have been engineered to achieve selectivity at the C2 position. nih.govnih.govthieme-connect.com

A notable method for the direct C2-cyanation of indoles employs a copper-mediated pathway that utilizes acetonitrile as the cyanide source. nih.govacs.org This transformation is achieved through a sequence of C-C and C-H bond cleavages. nih.gov The installation of a specific directing group on the indole nitrogen is fundamental to steering the cyanation to the C2 position. nih.govacs.org This approach provides a novel and direct route to indole-2-carbonitrile derivatives, bypassing more traditional, multi-step syntheses. nih.gov

The regioselectivity of C-H functionalization on the indole ring is heavily influenced by the presence and nature of directing groups. rsc.orgdiva-portal.org For C2-selective cyanation, the installation of a removable pyrimidyl group on the indole nitrogen has proven to be a key strategy. nih.govacs.org This directing group orchestrates the copper catalyst's approach to the C2 position, enabling the selective C-H bond activation and subsequent cyanation at that site. acs.orgrsc.org

The effectiveness of directing groups is a widely applied principle in transition-metal catalysis. rsc.org Various groups have been explored to guide functionalization to different positions on the indole ring. For instance, a pivaloyl group has been used in iridium-catalyzed C2-selective methylation, demonstrating the power of this approach to discriminate between C-H bonds of similar reactivity. diva-portal.org Similarly, rhodium-catalyzed reactions have also employed directing groups to achieve C2-selective cyanation. acs.org The pyrimidyl group in the copper-catalyzed C2-cyanation serves as a crucial element for the reaction's success, and its ability to be removed post-reaction adds to the synthetic utility of the method. nih.govacs.org

Condensation Reactions in Acetonitrile Formation

Condensation reactions are a foundational strategy for carbon-carbon bond formation in organic synthesis. In the context of producing indole acetonitrile derivatives, these reactions provide a direct method for attaching the acetonitrile moiety to a pre-functionalized indole core.

The reaction of indole derivatives with α-haloacetonitriles, such as α-bromoacetonitrile or chloroacetonitrile, represents a potential pathway for the synthesis of this compound. researchgate.netresearchgate.net This type of reaction typically involves the nucleophilic character of the indole ring attacking the electrophilic carbon of the haloacetonitrile, leading to the formation of a new C-C bond and displacement of the halide. The Knoevenagel condensation is another prominent method, used to synthesize various 2-indolyl-3-acrylonitriles from a starting material of this compound, highlighting the utility of condensation chemistry in this area. mdpi.com

Palladium-Catalyzed Approaches

Palladium catalysis offers a powerful and versatile toolkit for the formation of carbon-carbon bonds. These methods are known for their high efficiency, functional group tolerance, and ability to create complex molecular architectures under relatively mild conditions. frontiersin.org

An efficient palladium-catalyzed method has been developed for the α-alkenylation of arylacetonitriles using vinyl halides or triflates. frontiersin.orgnih.govfrontiersin.org This reaction, which utilizes a Palladium/NIXANTPHOS-based catalyst system, provides access to a wide variety of substituted aryl acrylonitriles with yields up to 95%. nih.govfrontiersin.org The methodology has been successfully applied to heterocyclic-containing acetonitriles. nih.gov For example, the reaction of 2-(1-Methyl-1H-indol-3-yl)acetonitrile with bromomethylenecyclohexane (B72221) resulted in the corresponding aryl acrylonitrile (B1666552) product in an excellent 93% yield. frontiersin.org This demonstrates the applicability of the palladium-catalyzed approach to indole acetonitrile scaffolds, serving as a method for their further functionalization rather than their initial synthesis. nih.govfrontiersin.org The scalability and synthetic versatility of this transformation have also been demonstrated. frontiersin.org

Palladium-Catalyzed α-Alkenylation of Various Arylacetonitriles
Arylacetonitrile SubstrateVinyl Halide/TriflateProductYieldReference
Phenylacetonitrile (B145931)2-Bromoprop-1-ene2-Phenyl-3-methylacrylonitrile75% frontiersin.org
Phenylacetonitrile(E)-(1-Bromoprop-1-en-2-yl)benzene(2E)-2-(1-Phenylethenyl)but-2-enenitrile81% frontiersin.org
PhenylacetonitrileBromomethylenecyclohexane2-(Cyclohexylidenemethyl)phenylacetonitrile84% frontiersin.org
2-(4-Fluorophenyl)acetonitrileBromomethylenecyclohexane2-(Cyclohexylidenemethyl)-4-fluorophenylacetonitrile83% frontiersin.org
2-(4-Chlorophenyl)acetonitrileBromomethylenecyclohexane2-(Cyclohexylidenemethyl)-4-chlorophenylacetonitrile95% frontiersin.org
2-(1-Methyl-1H-indol-3-yl)acetonitrileBromomethylenecyclohexane2-(Cyclohexylidenemethyl)-1-methyl-1H-indole-3-acetonitrile93% frontiersin.org

Chemo- and Regioselective Synthesis

The synthesis of this compound presents a significant challenge in organic chemistry due to the inherent reactivity of the indole nucleus. Electrophilic substitution, a common method for functionalizing aromatic rings, typically occurs at the C3 position of the indole ring, which is electronically richer and leads to a more stable intermediate. Consequently, direct and selective introduction of an acetonitrile group at the C2 position requires specialized strategies that can overcome this natural regiochemical preference.

Control over isomer formation is paramount in the synthesis of C2-substituted indoles like this compound. A key challenge is avoiding the thermodynamically favored C3-substituted isomers.

One effective strategy involves a cascade transformation that converts an inert, thermodynamically stable byproduct into the desired C2-substituted product. researchgate.netnih.gov A recently developed method utilizes 3-(2-nitroethyl)-1H-indoles, which can form as inert byproducts during certain indole syntheses, such as the [4+1]-spirocyclization of nitroalkenes with indoles. researchgate.netnih.gov These C3-substituted nitroalkanes are generally unreactive under the conditions that would typically lead to the desired product. nih.gov

A novel workaround activates these unwanted 3-(2-nitroethyl)-1H-indole byproducts, transforming them efficiently into 2-(1H-indol-2-yl)acetonitriles. researchgate.netnih.gov The process involves treating the starting nitroalkane with phosphoryl chloride (POCl₃) and triethylamine (B128534) (NEt₃). nih.govmdpi.com The proposed mechanism suggests that this activation proceeds through the formation of a phosphorylated mixed anhydride (B1165640) from the nitronate tautomer of the starting material. This intermediate then undergoes a spirocyclization and a subsequent diastereoselective rearrangement to yield the target this compound. nih.gov This pathway effectively circumvents the direct C2 functionalization problem by isomerizing a stable C3-substituted precursor into the desired C2 product.

Another approach to achieve C2 selectivity is through photoredox catalysis. nih.gov This method enables the direct cyanomethylation of the indole ring at the C2 position using bromoacetonitrile as the radical source. nih.gov While direct alkylation of an unprotected indole using this method is possible, the yields can be modest, highlighting the persistent challenge of C2 functionalization. nih.gov The reaction proceeds via a proposed mechanism where a photo-excited iridium catalyst reduces bromoacetonitrile to generate an acetonitrile radical, which then couples to the electron-rich indole. nih.gov

The applicability of synthetic methods for this compound is highly dependent on the tolerance of various functional groups on the indole core and the starting materials.

Method 1: Rearrangement of 3-(2-Nitroethyl)-1H-indoles

A study on the conversion of 3-(2-nitroethyl)-1H-indoles to 2-(1H-indol-2-yl)acetonitriles demonstrated a broad substrate scope. nih.govmdpi.com The reaction conditions, employing phosphoryl chloride and triethylamine in benzene, were compatible with a wide range of substituents on the indole ring, including alkyl, alkoxy, and halogen groups, affording the products in good yields. nih.govmdpi.com

However, the methodology has some limitations. Lower yields were observed for N-substituted indoles. nih.govmdpi.com This is attributed to the reaction proceeding through a less stable, charged N-methyliminium species. nih.gov Furthermore, substrates bearing bulky and acid-sensitive moieties, such as a 3,5-dimethyl-1H-pyrazolyl group, also resulted in significantly lower product yields. nih.gov

Table 1: Substrate Scope for the Synthesis of this compound Derivatives via Rearrangement Data sourced from Molecules, 2021. nih.gov

Starting Indole Substituent (at C3) Final Product Substituent (at C2) Yield (%)
2-phenyl 2-phenyl 81
2-phenyl-5-bromo 2-phenyl-5-bromo 73
2-phenyl-5-methoxy 2-phenyl-5-methoxy 75
2-methyl 2-methyl 53
2-methyl-5-bromo 2-methyl-5-bromo 61
1,2-dimethyl 1,2-dimethyl 38
2-phenyl-1-methyl 2-phenyl-1-methyl 41
2-(3,5-dimethyl-1H-pyrazol-1-yl) 2-(3,5-dimethyl-1H-pyrazol-1-yl) 21

Method 2: Photoredox Cyanomethylation

The photoredox-catalyzed cyanomethylation of indoles also exhibits a varied substrate scope. nih.gov The reaction uses an iridium photocatalyst and bromoacetonitrile. While direct cyanomethylation of unsubstituted indole afforded a modest yield, the presence of substituents, particularly at the C3 position, significantly influenced the reaction's efficiency. nih.gov For instance, indoles with methyl or phenyl groups at C3 showed increased yields. nih.gov

This method is also sensitive to N-alkylation. Reactions involving N-alkylated indoles, such as those with methyl or isopropyl groups, provided the desired C2-cyanomethylated products in moderate to good yields. nih.gov In some cases, increasing the equivalents of the indole substrate improved the yield significantly. nih.gov A limitation was observed with certain heterocyclic indoles, like 5-azaindole, where the procedure was found to be unsuitable. aablocks.com

Table 2: Substrate Scope for Photoredox C2-Cyanomethylation of Indoles Data sourced from ACS Catalysis, 2016. nih.gov

Indole Substrate Product Yield (%)
Indole This compound 34 (73)*
3-Methylindole 2-(3-Methyl-1H-indol-2-yl)acetonitrile 58
3-Phenylindole 2-(3-Phenyl-1H-indol-2-yl)acetonitrile 72
3-(4-Methoxyphenyl)indole 2-(3-(4-Methoxyphenyl)-1H-indol-2-yl)acetonitrile 81
3-(4-Chlorophenyl)indole 2-(3-(4-Chlorophenyl)-1H-indol-2-yl)acetonitrile 77
1-Methyl-3-phenylindole 2-(1-Methyl-3-phenyl-1H-indol-2-yl)acetonitrile 67
1-Isopropyl-3-(4-fluorophenyl)indole 2-(1-Isopropyl-3-(4-fluorophenyl)-1H-indol-2-yl)acetonitrile 56 (90)*

\Yield in parentheses obtained using excess indole substrate.*

Chemical Reactivity and Derivatization Strategies of 2 1h Indol 2 Yl Acetonitrile

Functional Group Transformations of the Acetonitrile (B52724) Moiety

The acetonitrile group (-CH₂CN) attached to the C2 position of the indole (B1671886) ring is a key functional handle that can be readily converted into other important chemical groups, notably carboxylic acids, amides, and primary amines.

Hydrolysis to Carboxylic Acids and Amides

The nitrile functionality of 2-(1H-indol-2-yl)acetonitrile can be hydrolyzed to produce either the corresponding carboxylic acid, 2-(1H-indol-2-yl)acetic acid, or the amide, 2-(1H-indol-2-yl)acetamide. Derivatives of 1H-indole-2-acetic acid are recognized as common and significant motifs in natural products and pharmaceutical agents. nih.govijpcbs.com The outcome of the hydrolysis—whether it stops at the amide or proceeds to the carboxylic acid—can be controlled by the reaction conditions, such as the strength of the acid or base and the temperature.

For analogous compounds like (1H-benzimidazol-2-yl)-acetonitrile, hydrolysis to the acetic acid derivative can be achieved under both acidic and basic conditions. researchgate.net The conversion to amides is also a known transformation for related indole structures. For instance, N-substituted indole-3-acetamide (B105759) has been synthesized from related precursors, indicating the viability of amide formation within the indole framework. clockss.org

Below is a table summarizing typical conditions for nitrile hydrolysis reactions.

ProductReagents and ConditionsReference
Carboxylic AcidAcidic or basic hydrolysis researchgate.net
AmidePartial hydrolysis, often under controlled conditions clockss.org

Selective Reduction of the Nitrile Group

The nitrile group can be selectively reduced to a primary amine, yielding 2-(1H-indol-2-yl)ethanamine, a tryptamine (B22526) derivative. This transformation is valuable for introducing a basic aminoethyl side chain, a common feature in many biologically active indole alkaloids.

Two primary methods for this reduction are the use of metal hydrides and catalytic hydrogenation. For example, related vinyl-substituted indolylacetonitriles have been successfully reduced to their corresponding ethylamines using lithium aluminum hydride (LiAlH₄) in a suitable solvent like diethyl ether. tandfonline.com

Catalytic hydrogenation is another effective method for nitrile reduction. ambeed.com This technique typically employs a metal catalyst, such as palladium on carbon (Pd/C) or rhodium, under a hydrogen atmosphere. unamur.begoogle.comgoogle.com The choice of catalyst and reaction conditions can be crucial for achieving high yields and selectivity, especially to avoid over-reduction of the indole ring itself.

The following table outlines common reagents for the selective reduction of the nitrile group.

ReagentConditionsProductReference
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether / Tetrahydrofuran2-(1H-indol-2-yl)ethanamine tandfonline.com
Catalytic Hydrogenation (e.g., Pd/C, Rh)Hydrogen atmosphere2-(1H-indol-2-yl)ethanamine ambeed.comajchem-b.com

Reactions Involving the Indole Nucleus

The indole ring itself is a rich platform for further functionalization, particularly at the nitrogen atom and the C3 position of the pyrrole (B145914) ring.

N-Substitution Reactions

The nitrogen atom (N1) of the indole ring is a nucleophilic site and can readily participate in substitution reactions.

N-acylation of the indole nucleus introduces an acyl group onto the nitrogen atom, a common strategy to modify the electronic properties of the ring or to serve as a protecting group. A variety of acylating agents can be used. For instance, chemoselective N-acylation of indoles has been achieved using thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃). beilstein-journals.org

N-mesylation, the introduction of a methanesulfonyl group (-SO₂CH₃), is another important transformation. For structurally similar compounds like 2-(1H-indol-2-yl)-3-acrylonitriles, N-mesylation can be accomplished by first forming the sodium salt of the indole with a strong base, followed by reaction with methanesulfonyl chloride. mdpi.com These N-sulfonylated indoles are often used as intermediates in more complex syntheses. acs.org

The table below summarizes conditions for these N-substitution reactions.

ReactionReagentsConditionsReference
N-AcylationThioester, Cesium Carbonate (Cs₂CO₃)Xylene, 140 °C beilstein-journals.org
N-Mesylation1. Sodium Hydride (NaH) 2. Methanesulfonyl Chloride (MsCl)Anhydrous solvent mdpi.com
N-AlkylationAlkyl Halide (e.g., CH₃I), Base (e.g., NaOH), Phase-Transfer CatalystDichloromethane tandfonline.com

Electrophilic Aromatic Substitution Patterns

The indole nucleus is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is a well-established principle in indole chemistry. For most electrophiles, substitution occurs preferentially at the C3 position. stackexchange.comstackexchange.com This preference is attributed to the stability of the cationic intermediate (the arenium ion or σ-complex) formed during the reaction. Attack at C3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene (B151609) ring, which is energetically more favorable than attack at the C2 position. stackexchange.comstackexchange.com

Even with a substituent already present at the C2 position, as in this compound, electrophilic attack is strongly directed to the C3 position. This pattern has been observed in various EAS reactions with related indole systems. For example, the reaction of 2-indolylcyanocuprates with electrophiles and the acylation of indoles with boron Lewis acids both show high selectivity for the C3 position. jst.go.jpclockss.org Similarly, studies on BN-fused indole analogues demonstrate that reactions such as bromination and Friedel-Crafts acylation occur exclusively at the 3-position. nih.gov

However, certain powerful reagents under specific conditions can lead to different outcomes. For example, an attempted Vilsmeier-Haack formylation (a reaction that typically introduces a formyl group at C3) on a related 2-(1H-indol-3-yl)quinazolin-4(3H)-one system was unsuccessful in formylating the indole ring, instead leading to a reaction on the quinazolinone portion. nih.gov This highlights that while C3 is the overwhelmingly preferred site, the outcome can be influenced by the substrate and the specific electrophilic reagent used. ijpcbs.comwikipedia.org

Olefinic Transformations

The active methylene (B1212753) group in this compound provides a key site for forming new carbon-carbon bonds, particularly for the synthesis of olefinic compounds through condensation reactions. These resulting acrylonitriles are themselves valuable intermediates, with a reactive double bond amenable to further functionalization.

Knoevenagel Condensation with Aldehydes for 2-(1H-Indol-2-yl)-3-acrylonitriles

The Knoevenagel condensation is a fundamental reaction in organic synthesis, involving the base-catalyzed reaction of an active methylene compound with an aldehyde or ketone to form an α,β-unsaturated product after dehydration. mdpi.comchim.itresearchgate.net For this compound, this reaction provides a direct route to 2-(1H-indol-2-yl)-3-acrylonitrile derivatives, which are precursors for potential antitumor and antimicrobial agents. acs.org

The efficiency and outcome of the Knoevenagel condensation are highly dependent on the choice of catalyst and reaction conditions. Several systems have been optimized for the synthesis of indole-based acrylonitriles. A common laboratory-scale method involves using sodium methoxide (B1231860) as a base in anhydrous methanol (B129727) at ambient temperature, often allowing the reaction to proceed overnight to achieve good yields. acs.org

To address environmental concerns and improve efficiency, heterogeneous and reusable catalyst systems have been developed. One such system employs an amine-functionalized silica-coated magnetic nanoparticle (SiO₂@MNP-A) as a catalyst. rsc.orgthieme-connect.de This method allows the reaction to be performed in water under ultrasound irradiation, significantly reducing reaction times to under an hour and providing excellent yields. thieme-connect.de A key advantage is the catalyst's magnetic properties, which allow for easy separation and recycling. thieme-connect.de Other green chemistry approaches include the use of task-specific ionic liquids, which can act as both the catalyst and the reaction medium under solvent-free conditions, or biogenic carbonates, which serve as effective heterogeneous catalysts at elevated temperatures.

Table 1: Optimized Catalyst Systems for Knoevenagel Condensation

Catalyst SystemSolventConditionsYield (%)Reference
Sodium MethoxideAnhydrous MethanolRoom Temperature, overnightGood acs.org
SiO₂@MNP-AWaterRoom Temperature, Ultrasound (20-60 min)85-95% rsc.orgthieme-connect.de
[ADPQ][CF₃SO₃] (Ionic Liquid)Solvent-freeRoom Temperatureup to 89%
Biogenic Ca:Ba Carbonates (50:50)Solvent-free100 °C, 1hup to 87%

The stereochemistry of the newly formed carbon-carbon double bond in 2-(1H-indol-2-yl)-3-acrylonitriles is a critical aspect that appears to be highly influenced by the reaction system. Contradictory findings have been reported in the literature. For instance, X-ray crystal analysis of 2-(1H-indol-2-yl)-3-(4-methoxyphenyl)acrylonitrile, synthesized using sodium methoxide, confirmed the product had a Z-configuration. acs.org

Conversely, when the condensation was catalyzed by a magnetic nanoparticle-supported amine (SiO₂@MNP-A) in water, the products were reported to have the E-geometry exclusively. thieme-connect.de Other studies on Knoevenagel condensations note that an initial mixture of E and Z isomers can form, which may then equilibrate to the more thermodynamically stable isomer under the reaction conditions. chim.it For example, reactions catalyzed by biogenic carbonates showed excellent (E)-selectivity. This highlights that the stereochemical outcome is not inherent to the starting materials alone but is dictated by the specific catalyst, solvent, and conditions employed, which control the kinetic versus thermodynamic reaction pathways.

Selective Reduction of the Acrylonitrile (B1666552) Double Bond

The conjugated double bond in 2-(1H-indol-2-yl)-3-acrylonitrile derivatives is susceptible to selective reduction, providing a pathway to saturated indole-propanenitrile structures. This transformation can be achieved while leaving the nitrile group and the indole ring intact. A highly effective method for this selective reduction is catalytic hydrogenation. For example, using Palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere successfully reduces the carbon-carbon double bond of aryl acrylonitriles to yield the corresponding substituted saturated phenylacetonitrile (B145931) in high yield. An alternative approach for related α,β-unsaturated carbonylnitriles involves using sodium borohydride (B1222165) (NaBH₄) in a warm mixture of dioxane and methanol, which also achieves selective reduction of the double bond.

Epoxidation of the Acrylonitrile Double Bond

The electron-rich double bond of the acrylonitrile moiety can be converted into an epoxide (oxirane) ring. Epoxidation is a valuable transformation that introduces a reactive three-membered oxygen-containing ring, which can be opened by various nucleophiles to introduce further functionality. This reaction is typically performed using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). The mechanism is a concerted process where an oxygen atom is transferred from the peroxy acid to the alkene double bond. The rate of epoxidation is influenced by the nature of the alkene, with more nucleophilic, electron-rich double bonds generally reacting faster.

Cyclization Reactions and Heterocyclic Annulation

This compound is a valuable building block for the synthesis of more complex, fused heterocyclic systems. The nitrile group at the C2-position is a key functional handle for participating in cyclization and annulation reactions.

While specific examples of cyclization reactions starting directly from this compound are not extensively detailed in the surveyed literature, its importance as a precursor is well-established. General synthetic routes to fused indole systems, such as pyrazino[1,2-a]indoles, can involve the cyclization of indole derivatives that possess a nitrile function at the 2-position.

More commonly, the derivatives of this compound, such as the Knoevenagel products or related 2-(3-oxoindolin-2-yl)acetonitriles, serve as pivotal intermediates for annulation reactions. For example, 2-(3-oxoindolin-2-yl)acetonitriles have been utilized as a versatile platform to construct complex ring systems like (dihydro)indolo[1,2-a]quinolin-5-ones through cascade transformations. thieme-connect.de

The significance of the this compound scaffold is further highlighted by synthetic strategies that build the molecule itself through intricate cyclization and rearrangement processes. A notable example is the [4+1]-spirocyclization of indoles with nitroalkenes, which, after rearrangement, yields the this compound core. nih.govmdpi.com This underscores the role of this compound as a central target in the broader field of heterocyclic chemistry.

Radical Reactions for Advanced Functionalization

The inherent reactivity of the indole nucleus and the activated methylene bridge in this compound makes it a promising, though not yet extensively explored, substrate for advanced functionalization via radical-based methodologies. These strategies offer alternative pathways to traditional ionic reactions, often providing unique regioselectivity and functional group tolerance. Key approaches applicable to the derivatization of this compound include photoredox catalysis and Minisci-type reactions, which can be used to forge new carbon-carbon and carbon-heteroatom bonds.

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical species under mild conditions. One notable application is the synthesis of this compound itself, which hints at the potential for further radical functionalization. In a documented synthesis, the reaction of an indole with bromoacetonitrile (B46782) is facilitated by a photocatalyst. The proposed mechanism involves the single-electron reduction of bromoacetonitrile by the excited photocatalyst to generate an acetonitrile radical. This electron-deficient radical then couples with the electron-rich indole nucleus, primarily at the C3-position, followed by a rearrangement to yield the C2-substituted product. nih.gov While this is a synthetic route to the parent compound, the intermediacy of the acetonitrile radical suggests that similar photoredox strategies could be employed to functionalize the indole ring of pre-existing this compound.

For instance, photoredox-mediated generation of various alkyl, acyl, or trifluoromethyl radicals in the presence of this compound could lead to the formation of new derivatives functionalized at the indole ring, likely at the C3, C4, C5, C6, or C7 positions, depending on the nature of the radical and the reaction conditions.

The Minisci reaction is a classic and effective method for the direct C-H alkylation of heteroaromatic compounds. chim.it It involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient heterocycle. Given that the indole nucleus of this compound can be protonated under acidic conditions, it becomes a suitable candidate for Minisci-type functionalization.

This strategy would involve the generation of an alkyl radical from a suitable precursor (e.g., a carboxylic acid via oxidative decarboxylation, or an alkyl halide). This radical would then attack the protonated indole ring. The regioselectivity of Minisci reactions on indoles can be complex, but functionalization often occurs at positions not easily accessible by electrophilic substitution, thereby providing a complementary synthetic tool. The application of photoredox catalysis to Minisci-type reactions has broadened their scope and improved their efficiency under milder conditions. rsc.org

The general scheme for a photoredox-catalyzed Minisci-type reaction that could be applied to this compound is presented below:

Table 1: Generalized Scheme for Photoredox Minisci-Type Functionalization

StepDescription
1. Excitation A photocatalyst (e.g., Ru(bpy)₃²⁺ or Ir(ppy)₃) absorbs visible light and reaches an excited state.
2. Radical Generation The excited photocatalyst engages in a single-electron transfer (SET) with a radical precursor (e.g., a carboxylic acid, an alkylboronic acid, or an N-(acyloxy)phthalimide) to generate a carbon-centered radical. chim.it
3. Heterocycle Protonation This compound is protonated by an acid, increasing its electrophilicity.
4. Radical Addition The generated radical adds to the protonated indole ring, forming a radical cation intermediate.
5. Rearomatization The radical cation is oxidized by the photocatalyst system and subsequently deprotonates to restore aromaticity, yielding the functionalized product. chim.it

While not a direct functionalization of the parent compound, the radical reactivity of derivatives of this compound has been demonstrated. In one study, a complex derivative, 2-(1-benzyl-2-cyano-1H-indol-3-yl)-N-(2-bromobenzyl)-N-isopropylacetamide, underwent a radical cyclization. manchester.ac.uk An aryl radical, generated from the bromo-benzyl moiety via treatment with tributyltin hydride and AIBN, cyclized onto the indole ring. This work underscores the capability of the indole system within this scaffold to participate in intramolecular radical trappings, a strategy that could be harnessed for the synthesis of complex polycyclic structures.

Another potential radical pathway involves the intramolecular transfer of the cyano group. It has been noted that the addition of alkyl radicals to the C3-position of certain 2-cyanoindole derivatives can trigger a rearrangement, leading to the transfer of the cyano group from the C2 to the C3 position. manchester.ac.uk This highlights a potential skeletal reorganization pathway under radical conditions.

The following table summarizes the potential radical functionalization strategies for this compound based on established methodologies for related indole compounds.

Table 2: Potential Radical Functionalization Strategies and Expected Products

Reaction TypeRadical Source (Example)Potential Functionalization SitePotential Product Class
Photoredox C-H AlkylationAlkylsilicates, Carboxylic acidsIndole Ring (C3, C4, etc.)Alkyl-substituted 2-(1H-indol-2-yl)acetonitriles
Minisci-Type ReactionAlcohols, AldehydesIndole Ring (various positions)Hydroxyalkyl- or acyl-substituted 2-(1H-indol-2-yl)acetonitriles
Atom Transfer Radical Addition (ATRA)Perfluoroalkyl iodidesIndole Ring or Methylene BridgePerfluoroalkylated derivatives
Intramolecular Radical CyclizationTethered alkyl or aryl halideIndole RingFused polycyclic indoleacetonitrile derivatives

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Mechanistic Studies of Direct Conversion Methods

A notable pathway for synthesizing 2-(1H-indol-2-yl)acetonitriles involves the direct conversion of 3-(2-nitroethyl)-1H-indole byproducts, which are often formed during other indole (B1671886) syntheses. researchgate.netnih.govmdpi.com This method circumvents the issue of dealing with thermodynamically stable and previously inert nitroalkane byproducts. nih.govmdpi.com

Initial attempts to facilitate the desired transformation by generating the nitronic acid (aci-form) of the starting nitroalkane using various acid/base combinations, such as carboxylic acids with triethylamine (B128534), were unsuccessful, leaving the starting material intact. researchgate.netresearchgate.net Stronger acids led to decomposition. researchgate.net The breakthrough came with the use of reagents capable of in situ acylation or phosphorylation of the nitronate intermediate. nih.govresearchgate.net

Proposed Intermediates and Transition States

The mechanism for the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles is proposed to proceed through several key intermediates. nih.gov

Nitronate Intermediate (aci-form) : The reaction is initiated by the generation of a nitronate species from the starting nitroalkane in a basic medium. nih.govresearchgate.net However, this nitronate readily tautomerizes back to the more stable nitroalkane, rendering it unproductive under simple basic or acidic conditions. mdpi.comresearchgate.net

Phosphorylated Mixed Anhydride (B1165640) : To overcome the rapid tautomerization, an activating agent like phosphoryl chloride (POCl₃) is used. It is proposed that POCl₃ reacts with the nitronate to form a phosphorylated mixed anhydride intermediate (species 7 in the proposed scheme). This intermediate is key to stabilizing the reactive nitronate tautomer. nih.gov

4’H-Spiro[indole-3,5’-isoxazole] : The activated intermediate undergoes a [4+1]-spirocyclization to form a 4’H-spiro[indole-3,5’-isoxazole] (species 5 ). nih.govmdpi.com This spiroheterocycle is a crucial juncture in the reaction pathway.

N-Methyliminium Species : For N-substituted indoles, the reaction is thought to proceed through a less stable, charged N-methyliminium species (species 10 ), which can lead to lower product yields. nih.gov

Rearrangement : The spiroheterocycle intermediate undergoes a diastereoselective rearrangement, involving a 1,2-alkyl shift, to ultimately yield the final 2-(1H-indol-2-yl)acetonitrile product. nih.govmdpi.com

Catalytic Roles of Reagents and Solvents

The choice of reagents and solvents plays a pivotal role in directing the reaction toward the desired product. mdpi.comresearchgate.net

Base : A base, such as triethylamine (NEt₃) or N,N,N′,N′-tetramethylethylenediamine (TMEDA), is essential for the initial deprotonation of the nitroalkane to form the reactive nitronate anion. researchgate.net

Activating Agent : Reagents like thionyl chloride (SOCl₂) and, more effectively, phosphoryl chloride (POCl₃) are crucial. They act not as catalysts in the strict sense but as activating agents that trap the nitronate intermediate, preventing its non-productive tautomerization and facilitating the subsequent spirocyclization. researchgate.netnih.gov The effectiveness of these reagents was determined through screening various options.

Solvent : The reaction is typically carried out in a non-polar aprotic solvent like benzene (B151609), which is refluxed to provide the necessary thermal energy for the transformation. researchgate.net

The optimization of reaction conditions highlights the importance of the activating agent.

Table 1: Optimization of Reaction Conditions for the Conversion of 4ba to 6ba researchgate.net

EntryAcid Derivative (Equivalents)Base (Equivalents)Solvent (T, °C)Yield (%)
1HCOOH (2.0)NEt₃ (4.0)C₆H₆ (80)0
2CH₃COOH (2.0)NEt₃ (4.0)C₆H₆ (80)0
3PhCOCl (2.0)NEt₃ (4.0)C₆H₆ (80)0
4PCl₃ (2.0)NEt₃ (4.0)C₆H₆ (80)5
5SOCl₂ (1.0)NEt₃ (4.0)C₆H₆ (80)50
6POCl₃ (2.0)NEt₃ (4.0)C₆H₆ (80)88

Mechanistic Aspects of Cyanation Reactions

Cyanation reactions represent another major avenue for synthesizing nitriles. While many studies focus on the direct C-H cyanation of the indole ring at the C3 position, the mechanistic principles are foundational to understanding C-CN bond formation in indole systems. acs.orgthieme-connect.comrsc.org

Role of Copper Catalysts and Ligands

Copper-catalyzed reactions are frequently employed for the cyanation of indoles. acs.orgthieme-connect.comresearchgate.net These methodologies often utilize a copper salt as a catalyst or mediator.

Catalytic Cycle : In a typical copper-catalyzed cyanation, the mechanism may involve the copper catalyst facilitating the activation of a C-H bond on the indole ring. rsc.org The specific mechanism can vary, but it often involves the coordination of the indole to the copper center.

Ligands : Ligands such as N,N,N′,N′-tetramethylethane-1,2-diamine (TMEDA) can play a crucial role. rsc.org They can stabilize the copper catalyst, enhance its solubility, and modulate its reactivity to promote the desired transformation.

Cyano Source : Various cyanide sources are used, including acetonitrile (B52724) itself. acs.org In some protocols, a sequential one-pot process involving iodination followed by cyanation is utilized, where the copper catalyst is active in the cyanation step. acs.orgthieme-connect.com For instance, a Cu/TEMPO/(Me₃Si)₂ system can promote the C-H cyanation of indoles using acetonitrile as the cyano source. acs.org Another copper-mediated system uses TMEDA and ammonium, where an iminium ion intermediate is proposed, which ultimately leads to the formation of a nitrile. rsc.org

Photoredox Mechanisms

Visible-light photoredox catalysis has emerged as a powerful tool for forming C-C bonds under mild conditions. nih.govrsc.org This strategy relies on a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate radical intermediates. youtube.com

A general mechanism for a metallaphotoredox-catalyzed cross-coupling often involves the following steps:

Excitation : The photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs visible light and is promoted to an excited state, becoming a potent oxidant or reductant. nih.govyoutube.com

Radical Generation : The excited photocatalyst engages in a SET event with a radical precursor, generating a radical species.

Catalytic Cross-Coupling : This radical is captured by a co-catalyst, often a Nickel complex (e.g., Ni⁰). The resulting organometallic species (e.g., Ni¹-alkyl) can then undergo oxidative addition with a coupling partner, followed by reductive elimination to form the final product and regenerate the catalysts. nih.gov

While this is a powerful and general strategy, specific examples detailing a photoredox mechanism for the direct synthesis of this compound are not prominent in the reviewed literature.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for fully elucidating reaction mechanisms, determining rate-limiting steps, and optimizing reaction conditions. upi.edu Such studies typically involve measuring the change in concentration of reactants or products over time.

For the synthesis of this compound, specific, detailed kinetic data, such as reaction orders and rate constants, are not extensively reported in the surveyed literature. However, the principles of determining such data are well-established. A kinetic analysis would involve:

Monitoring Reaction Progress : Using techniques like spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC) to track the concentration of key species at different time points. acs.org

Determining Rate Law : Experiments would be conducted under pseudo-first-order conditions (where one reactant is in large excess) to determine the reaction order with respect to each component (e.g., the indole substrate, the activating agent, the base). acs.org

In related systems, such as the reaction of Hantzsch esters (dihydrogen donors), the rate-determining step is often the first hydrogen transfer, and kinetic studies have been used to determine the thermokinetic parameters (ΔG‡°) for these processes in solvents like acetonitrile. acs.org A similar approach could be applied to dissect the multi-step synthesis of this compound.

Stereochemical Control and Diastereoselectivity in Transformations

The strategic control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules with defined three-dimensional architectures. In the context of transformations involving this compound and its derivatives, achieving high levels of stereochemical control is crucial for accessing specific isomers with desired biological activities. Research in this area has focused on diastereoselective and enantioselective methodologies, leveraging the inherent reactivity of the indole nucleus and adjacent functional groups.

Diastereoselective Rearrangements and Cycloadditions

One significant strategy for producing stereodefined derivatives of this compound involves the diastereoselective rearrangement of spirocyclic intermediates. An acid-assisted [4+1]-cycloaddition between indoles and nitroalkenes has been shown to produce 4’H-spiro[indole-3,5’-isoxazoles] in a diastereomerically pure form. mdpi.comnih.gov These spiroheterocycles can then undergo a diastereoselective rearrangement to furnish the corresponding 2-(1H-indol-2-yl)acetonitriles. mdpi.comnih.gov

This transformation is part of a cascade reaction where the initial cycloaddition sets the stereochemistry, which is then transferred during the rearrangement step. The process allows for the conversion of 3-(2-nitroethyl)-1H-indoles, which can be unproductive byproducts in some syntheses, into the desired this compound products. mdpi.comresearchgate.net The reaction conditions, particularly the choice of reagents, have been optimized to maximize the yield of this transformation. researchgate.net For instance, using phosphorus oxychloride (POCl₃) in benzene at reflux has proven effective for converting various substituted 3-(2-nitroethyl)-1H-indoles into the target nitriles. mdpi.comnih.gov The structure and stereochemistry of the resulting products, such as 2-(5-isopropyl-3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile, have been unambiguously confirmed by single-crystal X-ray diffraction. mdpi.comresearchgate.net

A related one-pot reaction of indoles with nitroalkenes in the presence of phosphorous acid also facilitates a diastereoselective [4 + 1]-cycloaddition. This is followed by an unusual oxazoline (B21484) ring cleavage and a 1,2-alkyl shift, ultimately affording stereochemically defined 2-(3-oxoindolin-2-yl)-2-arylacetonitriles as the sole products. acs.org

Another key reaction demonstrating diastereoselectivity is the Knovenagel condensation. The reaction between isatin (B1672199) derivatives and 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile has been shown to produce (E)-2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene)acetonitrile with high diastereoselectivity. ias.ac.in Under optimized conditions, the (Z)-isomer was found to be a minor component, constituting only 4% of the product mixture. ias.ac.in

EntrySubstrate (Indole)ReagentSolventTemperature (°C)Yield (%)Ref
12-Methyl-3-(2-nitro-1-phenylethyl)-1H-indolePOCl₃Benzene8081 mdpi.com
25-Methoxy-3-(2-nitro-1-phenylethyl)-1H-indolePOCl₃Benzene8085 mdpi.com
35-Chloro-3-(2-nitro-1-phenylethyl)-1H-indolePOCl₃Benzene8079 mdpi.com
41-Methyl-3-(2-nitro-1-phenylethyl)-1H-indolePOCl₃Benzene8055 nih.gov
5Isatin2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrileEthanol5044 (E/Z > 96:4) ias.ac.in

This table presents selected data on diastereoselective transformations leading to this compound derivatives.

Enantioselective Catalysis

Achieving enantioselectivity in reactions involving the indole core often relies on the use of chiral catalysts. Chiral phosphoric acids have emerged as powerful catalysts for a variety of transformations, including Pictet-Spengler reactions of indole derivatives. dicp.ac.cndicp.ac.cn These reactions can proceed with high enantioselectivity, affording spiro-indoline products with up to >99% enantiomeric excess (ee). dicp.ac.cn While not directly a transformation of this compound itself, these methods highlight a powerful strategy for controlling stereochemistry at the indole core, which is applicable to the synthesis of chiral building blocks. For instance, chiral phosphoric acid-catalyzed Pictet-Spengler reactions of 2-(1H-indolyl)aniline derivatives with isatins generate enantioenriched spiro[indoline-3,6′-indolo[3,2-c]quinolin]-2-ones, which contain a quaternary stereocenter. dicp.ac.cn

Similarly, organocatalytic Friedel-Crafts alkylations of indoles with various electrophiles, catalyzed by chiral entities like diphenylprolinol silyl (B83357) ethers, can produce chiral indole derivatives with high enantiomeric ratios (up to 95:5). acs.org The development of such catalytic asymmetric reactions is paramount for synthesizing enantiomerically pure indole alkaloids and related pharmaceutical agents. researchgate.netrsc.org

EntryReaction TypeIndole SubstrateCatalystEnantioselectivity (ee)Ref
1Pictet-Spengler2-(1-Benzyl-1H-indol-2-yl)anilineChiral Phosphoric Acidup to >99% dicp.ac.cn
2Pictet-SpenglerDiethyl 2-amino-2-(1H-indol-3-ylmethyl)propanedioateChiral Brønsted Acidup to 96% rsc.org
3Friedel-Crafts1H-Indole(R)-Diphenylprolinol TMS ether90% (er 95:5) acs.org
4C6-Selective Pictet-Spengler2-(2,3-Dimethyl-1H-indol-7-yl)anilineChiral Phosphoric Acid94% dicp.ac.cn

This table showcases examples of enantioselective reactions on the indole nucleus, demonstrating methods for achieving stereochemical control.

The ability to control both diastereoselectivity and enantioselectivity in transformations of the this compound scaffold and its precursors is essential for the synthesis of complex, stereochemically defined target molecules. The methodologies range from substrate-controlled diastereoselective rearrangements to catalyst-controlled enantioselective additions, providing a versatile toolbox for synthetic chemists.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Structures and Energetics

Density Functional Theory (DFT) has become a principal method for studying indole (B1671886) derivatives due to its balance of accuracy and computational cost. rsc.orgrsc.org DFT calculations are used to optimize the ground-state geometry of 2-(1H-indol-2-yl)acetonitrile and its derivatives, providing a theoretical model of their molecular structure. beilstein-journals.org These calculations can determine various energetic properties, which are essential for understanding the molecule's stability and potential for chemical transformations. acs.org

In studies of related fluorophores incorporating the 2-(1H-indol-3-yl)acetonitrile moiety, DFT has been employed to analyze geometric and electronic structures in both ground and excited states. rsc.orgrsc.org For instance, DFT calculations have been used to understand intramolecular charge transfer properties in complex systems containing the indole acetonitrile (B52724) scaffold. researchgate.net The theory is also applied to predict dipole moments and polarizability, as demonstrated in studies of substituted indoleacetonitriles.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior and spectroscopic properties. For this compound, understanding the distribution of electrons and the energies of its molecular orbitals is key to predicting its reactivity and photophysical characteristics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netcsic.es

For derivatives of 2-(1H-indol-3-yl)acetonitrile used in organic light-emitting diodes (OLEDs), DFT calculations have shown that the HOMO is often localized on the electron-donating part of the molecule, while the LUMO can be spread across the entire donor-π-acceptor system. rsc.org The energy levels of HOMO and LUMO influence the charge injection and transport properties in such materials. rsc.orgnih.gov For example, in a study of fluorophores containing the 2-(1H-indol-3-yl)acetonitrile unit, the HOMO-LUMO energy gaps were calculated to be in the range of 2.91 to 3.18 eV. rsc.orgnih.gov A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating the pathways of chemical reactions involving this compound. By modeling the reaction coordinates, researchers can identify intermediates and, crucially, the high-energy transition states that govern the reaction rate.

Recent studies have focused on the transformation of related indole derivatives. For example, a method was developed for the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. nih.govmdpi.com This process involves a complex rearrangement. nih.gov Computational modeling of such reactions would involve locating the transition state structures for each step, such as the initial spirocyclization and the subsequent diastereoselective rearrangement to form the nitrile product. nih.govresearchgate.net Characterizing these transition states provides insight into the reaction barriers and helps to explain the observed product distributions. Deep learning-based models are also being developed to predict retrosynthetic pathways for complex molecules, including those with a 2-(2-phenyl-1H-ind-1-yl)acetonitrile scaffold, by analyzing potential radical reaction mechanisms. mdpi.com

Prediction of Spectroscopic Parameters for Structural Elucidation

Computational methods can predict various spectroscopic properties, which serve as a powerful tool for confirming the structure of newly synthesized compounds. By comparing calculated spectra with experimental data, chemists can gain confidence in their structural assignments.

For indole derivatives, DFT calculations are used to predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.commdpi.com For instance, the characteristic C≡N stretch in the IR spectrum of this compound and its derivatives can be calculated and compared with experimental values. mdpi.com Similarly, calculated ¹H and ¹³C NMR spectra can aid in the assignment of peaks in the experimental spectra of complex indole structures. mdpi.com In studies of related compounds, time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), which is particularly relevant for understanding the photophysical properties of fluorophores containing the indole acetonitrile core. rsc.orgresearchgate.net

In Silico Predictions for Derived Compounds

In silico methods are widely used to predict the properties of derivatives of a parent compound before they are synthesized, saving time and resources. These predictions can range from physicochemical properties to potential biological activities.

For derivatives of this compound, computational tools can predict properties relevant to drug discovery and materials science. For example, in silico studies, including molecular docking, have been performed on acrylonitrile (B1666552) derivatives of indole to evaluate their potential as antimicrobial or anticancer agents. mdpi.com These studies model the interaction of the compounds with biological targets like specific enzymes or receptors. nih.gov Furthermore, properties such as ADME (absorption, distribution, metabolism, and excretion) and drug-likeness can be predicted computationally to assess the pharmaceutical potential of novel derivatives. mdpi.comresearchgate.netresearchgate.net In materials science, computational screening of derivatives helps in identifying candidates with desirable electronic properties for applications like organic semiconductors.

Drug-Likeness and Pharmacokinetic Properties Prediction

The evaluation of drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical for the development of new therapeutic agents. For derivatives of this compound, specifically the 2-(1H-indol-2-yl)-3-acrylonitrile series, computational tools have been used to predict their potential as orally active drugs. mdpi.com These studies often analyze compliance with established guidelines such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. mdpi.com

The analysis of a series of 2-(1H-indol-2-yl)acrylonitriles, which are synthesized from this compound, showed that these compounds generally exhibit favorable physicochemical and pharmacokinetic properties, indicating their potential for development as drug candidates. mdpi.com Parameters such as topological polar surface area (TPSA), a key indicator of drug absorption and brain-barrier penetration, were also evaluated.

Table 1: Predicted Physicochemical and Drug-Likeness Properties for Representative 2-(1H-indol-2-yl)acrylonitrile Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )log PHydrogen Bond AcceptorsHydrogen Bond DonorsLipinski's Rule of Five Violations
2l C17H12Cl2N2327.204.69210
5c C21H19N3313.403.96300
2x C15H11N3245.272.50320

Data sourced from studies on derivatives of this compound. mdpi.com

Molecular Docking to Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its protein target at the molecular level. Based on previous findings that related acrylonitrile derivatives can induce apoptosis, molecular docking studies were performed on compounds derived from this compound to evaluate their binding affinity to key apoptosis-related enzymes. mdpi.com

The primary targets for these docking studies were caspase-3 and caspase-9, which are crucial executioner and initiator caspases, respectively, in the apoptotic pathway. mdpi.comresearchgate.net The goal was to determine if these indole-acrylonitrile compounds could bind effectively to the active sites of these enzymes, suggesting a potential mechanism for their observed anticancer activities. mdpi.com The docking studies utilized the crystal structures of human caspase-3 (PDB ID: 2xyp) and caspase-9 (PDB ID: 2ar9). researchgate.net The results, including binding energy scores, indicate the stability of the ligand-protein complexes, with more negative scores suggesting stronger binding. mdpi.com

Table 2: Molecular Docking Results of 2-(1H-indol-2-yl)acrylonitrile Derivatives against Caspase-3 and Caspase-9

CompoundTarget ProteinPDB IDBinding Energy (kcal/mol)Interacting Residues
2l Caspase-32xyp-7.9Not specified
2l Caspase-92ar9-8.0Not specified
5c Caspase-32xyp-8.1Not specified
5c Caspase-92ar9-8.5Not specified
2x Caspase-32xyp-7.5Not specified
2x Caspase-92ar9-7.8Not specified

Data represents findings from molecular docking studies on derivatives of this compound. mdpi.comresearchgate.net

Applications of 2 1h Indol 2 Yl Acetonitrile and Its Derivatives in Medicinal Chemistry Research

Role as Synthetic Intermediates in Natural Product Total Synthesis

2-(1H-Indol-2-yl)acetonitrile and its related structures, such as derivatives of 1H-indole-2-acetic acid, are recognized as important intermediates in the total synthesis of several natural products and non-natural pharmaceutical agents. nih.gov These indole (B1671886) derivatives are common structural motifs in naturally occurring indoline (B122111) alkaloids that exhibit significant bioactivities. nih.gov The synthetic utility of these compounds is a focal point for many research groups, leading to the development of various methods for their selective preparation. nih.gov

One notable synthetic application involves a [4+1]-spirocyclization reaction of nitroalkenes with indoles, which provides a pathway to 2-(1H-indol-2-yl)acetonitriles. nih.govresearchgate.net Although this reaction can be complicated by the formation of byproducts, methods have been developed to efficiently convert these into the desired acetonitrile (B52724) target molecules. nih.govresearchgate.net This highlights the compound's value in constructing complex molecular architectures. The core structure of this compound has been unequivocally confirmed through single-crystal X-ray diffraction analysis of its derivatives. nih.govmdpi.com

The strategic importance of these intermediates is further underscored by their use in the synthesis of pentacyclic indole alkaloids like andranginine and in the development of chiral indole-phosphine oxazoline (B21484) ligands for asymmetric catalysis. researchgate.netopenmedicinalchemistryjournal.com The versatility of the this compound framework allows for its incorporation into a wide array of complex natural product syntheses. nih.govrsc.org

Development of Biologically Active Scaffolds

The indole scaffold is a well-established pharmacophore in the design of antitumor and anticancer agents due to its unique physicochemical and biological properties. researchgate.net Derivatives of this compound have been extensively investigated for their potential as novel cancer therapeutics. nih.govmdpi.com

A significant body of research has focused on the synthesis and in vitro evaluation of this compound derivatives for their cytotoxic effects against various human cancer cell lines. A series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives were synthesized and screened by the National Cancer Institute (NCI) against a panel of approximately 60 human tumor cell lines. nih.govmdpi.comresearchgate.net

Several compounds from this series demonstrated significant growth inhibition. For instance, compounds 2l and 5a–d showed mean midpoint GI50 values in the range of 0.38–7.91 μM across all tested cell lines. nih.govresearchgate.net Notably, the derivative 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) emerged as a highly potent compound, exhibiting remarkable activity with GI50 values ranging from 0.0244 to 5.06 μM and a total growth inhibition (TGI) value as low as 0.0866 μM against specific cell lines. nih.govresearchgate.net This compound showed high potency against cell lines from leukemia (HL-60(TB)), non-small cell lung cancer (NCI-H522), colon cancer (COLO 205), CNS cancer (SF-539, SNB-75), ovarian cancer (OVCAR-3), renal cancer (A498, RXF 393), and breast cancer (MDA-MB-468). nih.govresearchgate.net

Other studies have explored different modifications of the indole ring. For example, 2-(1,1-Dimethyl-1H-benzo[e]indolin-2-yl)-5,6,7-trichloro-1,3-tropolone (7a ) displayed high in vitro cytotoxic activity against A431 skin cancer and H1299 lung cancer cell lines, with IC50 values of 0.172 ± 0.029 μM and 2.18 ± 0.7 μM, respectively. beilstein-journals.orgbeilstein-journals.org These values are significantly lower than those of the standard anticancer drug cisplatin. beilstein-journals.orgbeilstein-journals.org

Table 1: Cytotoxic Activity of Selected this compound Derivatives

Compound Cancer Cell Line Activity (GI50 in µM) Reference
2l Panel of ~60 Mean: 0.38–7.91 nih.govresearchgate.net
5a-d Panel of ~60 Mean: 0.38–7.91 nih.govresearchgate.net
5c Leukemia (HL-60(TB)) 0.0244–5.06 nih.govresearchgate.net
5c Non-Small Cell Lung (NCI-H522) 0.0244–5.06 nih.govresearchgate.net
5c Colon (COLO 205) 0.0244–5.06 nih.govresearchgate.net
7a Skin (A431) 0.172 beilstein-journals.orgbeilstein-journals.org
7a Lung (H1299) 2.18 beilstein-journals.orgbeilstein-journals.org

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. Research has shown that substitutions on the indole ring and modifications of the acrylonitrile (B1666552) moiety significantly influence cytotoxic activity. nih.govnih.gov

In the series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives, the nature of the substituent on the phenyl ring attached to the acrylonitrile double bond plays a key role. The high potency of compound 5c , which has a dimethylamino group at the para-position of the phenyl ring, suggests that electron-donating groups in this position can enhance anticancer activity. nih.govresearchgate.net Furthermore, N-alkylation of the indole ring, as seen in compound 5c (N-methyl), also appears to contribute to its high potency. nih.gov

SAR studies on indolin-2-one derivatives, a related class of compounds, have established that the indolin-2-one core is essential for inhibiting vascular endothelial growth factor receptors (VEGFRs), a key target in angiogenesis. nih.gov Substitutions at the C-3 position of the oxindole (B195798) ring are particularly important for their antiangiogenic and anticancer effects. nih.gov

In another study, the replacement of the phenyl "A" ring in certain anticancer agents with 5-indolyl and 2-indolyl rings was investigated. acs.org A derivative, (2-(1H-indol-2-yl)thiazol-4-yl)(3,4,5-trimethoxyphenyl)methanone, was synthesized as part of these SAR studies, indicating the exploration of the 2-indolyl moiety as a viable alternative in the design of potent anticancer compounds. acs.org

The hybridization of the indole scaffold with other pharmacologically active moieties, such as arylsulfonylhydrazides, has also been explored. acs.org These studies provide a rational basis for the design of new indole-based hybrids with improved activity and selectivity. rsc.org

Indole derivatives are a significant source of novel antimicrobial agents. nih.govmdpi.com The this compound scaffold has served as a template for the development of compounds with notable antibacterial and antifungal activities.

Several derivatives of this compound have been evaluated for their efficacy against a range of bacterial pathogens, including both Gram-positive and Gram-negative species. nih.govmdpi.com A study on a series of 2-(1H-indol-2-yl)-3-acrylonitriles revealed that some of these compounds possess significant antimicrobial properties. nih.govmdpi.com

Among the tested compounds, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x) was identified as the most potent antimicrobial agent, making it a promising lead structure for further development. nih.govmdpi.comresearchgate.net This highlights the importance of the heterocyclic substituent on the acrylonitrile moiety for antimicrobial activity.

In a different study, 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives were synthesized and tested against various bacteria. nih.gov Compound 3k , which is 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, demonstrated high activity against Staphylococcus aureus, including the methicillin-resistant strain (MRSA), with a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA. nih.gov While these are derivatives of the 3-substituted indole, the findings underscore the potential of the broader indole scaffold in combating resistant bacterial strains.

SAR studies indicate that the nature and position of substituents on the indole ring, as well as the groups attached to the core structure, are critical for antibacterial efficacy. For instance, the presence of a halogen, like iodine in compound 3k , can significantly enhance activity against Gram-positive bacteria. nih.gov However, many of these derivatives were found to be inactive against Gram-negative bacteria like Escherichia coli. nih.gov

Table 2: Antibacterial Efficacy of Selected Indole Derivatives

Compound Target Bacteria Activity (MIC in µg/mL) Reference
2x Various pathogens Most potent in its series nih.govmdpi.comresearchgate.net
3k S. aureus (MRSA) 0.98 nih.gov
3k S. aureus ATCC 25923 3.90 nih.gov
Indole derivative S. aureus 7.80

Antimicrobial Agents

Antifungal and Antiviral Potential

The indole framework is a cornerstone in the development of novel anti-infective agents, with many derivatives exhibiting significant activity against a range of microbial pathogens. nih.govunica.it Research has specifically highlighted the potential of derivatives synthesized from this compound as potent antimicrobial agents. nih.govmdpi.com

A series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives were synthesized via the Knoevenagel condensation of this compound with various aldehydes. mdpi.com These compounds were subsequently evaluated for their antibacterial and antifungal properties. Among the synthesized molecules, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (compound 2x in the study) demonstrated the most potent and broad-spectrum antimicrobial activity, positioning it as a promising lead structure for the development of new antimicrobial drugs. nih.govresearchgate.net The antifungal activity of these derivatives was tested against Candida albicans, while antibacterial activity was assessed against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com

In a related line of research, a series of 39 novel cyclotryptamine alkaloid derivatives were prepared from the isomeric precursor 2-(1H-indol-3-yl)acetonitrile. mdpi.comsemanticscholar.org Many of these compounds displayed significant in vitro antifungal activities when tested against six different plant pathogenic fungi, with several showing higher efficacy than the positive control. mdpi.com Specifically, compound b2 from this series was noted for its broad and effective antifungal action, suggesting its potential as a lead compound for agrochemical fungicides. mdpi.comsemanticscholar.org

The antiviral potential of indole derivatives has also been a subject of investigation. A study focusing on non-nucleoside antivirals identified a tryptamine (B22526) derivative, 17a , as a selective inhibitor of human varicella zoster virus (VZV) replication in vitro. nih.gov This compound was found to be inactive against a variety of other DNA and RNA viruses, indicating a specific mechanism of action. nih.gov Furthermore, other research has shown that certain 2-(1H-indol-3-yl)ethylthiourea derivatives possess potent antiviral activity against HIV-1, including variants with clinically relevant mutations. unica.it

Table 1: Antiviral Activity of Selected Indole Derivatives against Varicella Zoster Virus (VZV)

Compound Virus Strain EC₅₀ (μM)
4 TK⁺ VZV >100
8 TK⁺ VZV >100
15 TK⁺ VZV >100
16 TK⁺ VZV >100
17a TK⁺ VZV 6
17a TK⁻ VZV 8

EC₅₀ is the concentration required to reduce virus-plaque formation by 50%. Data sourced from nih.gov.

Anti-inflammatory Properties of Indole Derivatives

The indole nucleus is a key component of several established anti-inflammatory drugs, including indomethacin (B1671933), which has prompted extensive research into new indole derivatives with improved efficacy and safety profiles. openmedicinalchemistryjournal.comsphinxsai.com Derivatives of indole-3-acetonitrile (B3204565), an isomer of the parent compound, have shown significant promise in this area. nih.govnih.gov

One such derivative, 7-hydroxyl-1-methylindole-3-acetonitrile (7-HMIA) , a synthetic analog of arvelexin, has demonstrated potent anti-inflammatory effects. nih.govnih.gov In studies using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, 7-HMIA was found to strongly inhibit the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov Further investigation revealed that its mechanism involves the suppression of microsomal prostaglandin E synthase-1 (mPGES-1) at the level of mRNA stability and the inhibition of the PI3K/Akt-mediated NF-κB signaling pathway. nih.gov Animal studies confirmed its potent in vivo activity, where it suppressed carrageenan-induced paw edema. nih.gov

Table 2: Inhibitory Effects of Indolyl-3-acetonitrile Derivatives on Inflammatory Mediators in LPS-Induced RAW 264.7 Cells

Compound Inhibition of NO Production (IC₅₀, µM) Inhibition of PGE₂ Production (IC₅₀, µM)
Arvelexin 24.31 ± 1.11 20.12 ± 1.03
Compound 2k (7-hydroxyl-N-methylindole-3-acetonitrile) 14.24 ± 0.45 11.25 ± 0.64

IC₅₀ represents the concentration required to inhibit the production of nitric oxide (NO) or prostaglandin E2 (PGE₂) by 50%. Data sourced from nih.gov.

The development of novel indole-based anti-inflammatory agents also focuses on mitigating the gastrointestinal side effects associated with traditional NSAIDs. tandfonline.com One strategy involves creating hybrid molecules that combine the indomethacin scaffold with a nitric oxide (NO)-donating moiety. The rationale is that the released NO can exert gastroprotective effects, counteracting the ulcerogenic tendencies of the parent drug. tandfonline.com

Antihypertensive and Antidepressant Applications

The indole scaffold is prevalent in a number of neuroactive compounds and is a key structural motif in the design of agents targeting the central nervous system and cardiovascular system. researchgate.netscirp.org Several indole alkaloids are known for their antihypertensive properties. rsc.org For instance, Reserpine , an alkaloid isolated from Rauwolfia serpentina, has been used to treat high blood pressure. rsc.orgopenmedicinalchemistryjournal.comAjmalicine is another indole alkaloid with recognized antihypertensive effects. rsc.org

In the realm of mental health, indole derivatives are central to the development of antidepressants. researchgate.net The mechanism often involves the inhibition of serotonin (B10506) (5-HT) reuptake. google.com.pg Research has focused on designing novel indole derivatives that act as selective serotonin reuptake inhibitors (SSRIs) or as multi-target ligands with affinities for various serotonin and dopamine (B1211576) receptors. google.com.pgmdpi.com For example, a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized and shown to have a high affinity for the serotonin transporter (SERT), marking them as potential candidates for new antidepressant therapies. mdpi.com

Receptor Binding and Enzyme Inhibition Studies for Indole Derivatives

The pharmacological diversity of indole derivatives is a direct result of their ability to bind to a wide range of biological receptors and inhibit various enzymes. nih.gov This molecular promiscuity allows them to modulate multiple signaling pathways.

Enzyme Inhibition: Indole derivatives have been shown to inhibit a host of enzymes implicated in various diseases.

Inflammatory Enzymes: As mentioned previously, the indole-3-acetonitrile derivative 7-HMIA inhibits microsomal prostaglandin E synthase-1 (mPGES-1). nih.gov Other indole derivatives are known to be inhibitors of cyclooxygenase (COX-1/2) enzymes. dovepress.com

Metabolic Enzymes: Derivatives such as 2,2-bis(indol-3-yl)acetonitrile have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, suggesting a potential role in managing diabetes. tandfonline.com

Fungal Enzymes: Potent antifungal indole-azole derivatives have been developed that target and inhibit lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of the fungal cell membrane. nih.gov

Bacterial Enzymes: Certain indole derivatives exhibit antibacterial action by inhibiting key bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication. unica.it

Cancer-Related Enzymes: Indol-2-yl ethanones have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune escape, making it a target for cancer immunotherapy. uliege.be

Neurological Enzymes: Derivatives like 2-(indol-2-yl)-1,3,4-oxadiazoles have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease. iaea.org

Table 3: Enzyme Inhibition by Selected Indole Derivatives

Derivative Class Target Enzyme Finding Source
Indolyl-3-acetonitriles mPGES-1 Potent inhibition of PGE₂ production. nih.gov
Bis(indol-3-yl)acetonitriles α-Glucosidase Moderate inhibitory activity. tandfonline.com
Indole-Azoles Fungal CYP51 Potent inhibition, with MIC as low as 0.000256 µg/mL. nih.gov
Indol-2-yl ethanones Indoleamine 2,3-dioxygenase (IDO) IC₅₀ values in the micromolar range. uliege.be
2-(Indol-2-yl)-1,3,4-oxadiazoles Acetylcholinesterase (AChE) Promising inhibition performance. iaea.org

Receptor Binding: Indole derivatives are well-known for their interaction with G-protein coupled receptors, particularly those for neurotransmitters.

Serotonin Receptors: Extensive structure-activity relationship (SAR) studies have been conducted on indole derivatives to optimize their binding to various serotonin receptor subtypes, such as 5-HT₁A and 5-HT₂A. nih.gov Molecular docking studies reveal that these ligands form key hydrophobic interactions and hydrogen bonds with specific residues like Ser 5.43 and Asn 7.38 within the receptor's binding pocket. nih.gov

Melatonin (B1676174) Receptors: As melatonin itself is an indoleamine, numerous synthetic indole derivatives have been designed as ligands for melatonin receptors (MT1 and MT2). sci-hub.se For example, N-[2-(2-substituted-6-methoxy-1H-indol-1-yl)ethyl]propionamide derivatives have been synthesized and evaluated for their receptor binding affinities. sci-hub.se

Investigation of Cellular Uptake Mechanisms of Indole Derivatives

The therapeutic efficacy of a compound is contingent upon its ability to reach its target site within the body, which often requires crossing cellular membranes. While some indole derivatives suffer from poor solubility and low bioavailability, research has uncovered mechanisms that can facilitate their cellular uptake. nih.gov

Studies have shown that indole itself can enhance the permeability of bacterial membranes to certain antimicrobials. asm.orgacs.org This effect is not due to simple diffusion but appears to be mediated through an interaction with the Mtr permease, a tryptophan-specific transport protein. acs.org In an E. coli strain lacking this transport protein, indole had no influence on the uptake of an antimicrobial agent, suggesting that indole leverages this native transport system to increase intracellular access. acs.org

In the context of cancer therapy, the cellular uptake of an indoledione derivative (EY-6) was investigated. It was found that treatment with EY-6 induced the expression of calreticulin (B1178941) (CRT) on the surface of colon cancer cells. nih.gov This surface expression of CRT, a molecule that signals "eat me" to phagocytes, was proportionally correlated with an increased uptake of the cancer cells by dendritic cells (DCs). nih.gov This suggests an immunologically active pathway where the derivative not only kills tumor cells but also promotes their uptake by antigen-presenting cells. nih.gov

To overcome general issues of poor solubility and to enhance drug delivery, nanotechnology formulations are being explored. nih.gov Encapsulating indole derivatives into nanoparticles, for instance using polymers like chitosan, can improve drug stability, increase cellular uptake, and allow for targeted and sustained release at the desired site of action. nih.gov

Advanced Analytical Techniques for Structural and Purity Confirmation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity, stereochemistry, and conformation in the solid state.

While a single-crystal X-ray diffraction study for the parent 2-(1H-indol-2-yl)acetonitrile is not widely reported, the core structure has been definitively confirmed through the analysis of its derivatives. For instance, the crystal structure of 2-(5-isopropyl-3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile was determined to validate a synthetic pathway, confirming the essential 2-acetonitrile-indole framework. nih.govmdpi.com

Analysis of related indole (B1671886) structures, such as 2-(1H-indol-3-ylcarbonyl)acetonitrile, reveals typical characteristics of the indole ring system. nih.gov In these structures, the indole ring is generally planar, and the bond lengths and angles conform to established values for sp² hybridized atoms. nih.gov For example, the C≡N bond distance in a related compound was found to be approximately 1.13 Å with a nearly linear bond angle of 179.7°. nih.gov Such data from analogous structures provide a reliable model for the expected solid-state conformation of this compound.

Table 1: Representative Crystallographic Data for a Related Indole Acetonitrile (B52724) Derivative Interactive data table. Click on headers to sort.

Parameter Value Reference
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
C≡N Bond Length ~1.13 Å nih.gov
C-C≡N Bond Angle ~179.7° nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and spatial relationships.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). The protons on the benzene (B151609) portion of the indole ring would appear in the aromatic region (δ 7.0-7.8 ppm), exhibiting characteristic splitting patterns based on their coupling with neighboring protons. A key feature would be the singlet corresponding to the methylene (B1212753) (-CH₂-) group, expected to appear between δ 3.8 and 4.2 ppm. The proton at the C3 position of the indole ring would likely be a singlet or a finely split multiplet in the region of δ 6.5-7.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of δ 115-120 ppm. The methylene carbon (-CH₂-) would likely resonate around δ 20-30 ppm. The eight carbons of the indole ring would produce distinct signals in the aromatic region (δ 100-140 ppm), with the carbon attached to the nitrogen (C7a) and the carbon at the ring junction (C3a) typically found at the more downfield end of this range.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Interactive data table. Predicted values based on analogous compounds and spectral databases.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H > 10 (broad singlet) -
CH₂ ~4.0 (singlet) ~25
C3-H ~6.8 (singlet) ~105
C4-H ~7.6 (doublet) ~121
C5-H ~7.2 (triplet) ~122
C6-H ~7.1 (triplet) ~120
C7-H ~7.5 (doublet) ~111

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to obtain structural information from its fragmentation patterns.

For this compound (C₁₀H₈N₂), the exact molecular weight is 156.0688 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 156. The fragmentation of indole derivatives often follows characteristic pathways. scirp.org A common fragmentation for indole-containing molecules is the loss of hydrogen cyanide (HCN, 27 Da), which is characteristic of the indole ring itself. scirp.org Another likely fragmentation pathway would involve the cleavage of the bond between the indole ring and the acetonitrile side chain.

Table 3: Expected Mass Spectrometry Fragments for this compound Interactive data table. Click on headers to sort.

m/z Value Possible Fragment Identity Notes
156 [C₁₀H₈N₂]⁺˙ Molecular Ion (M⁺˙)
155 [C₁₀H₇N₂]⁺ Loss of a hydrogen atom [M-H]⁺
130 [C₉H₈N]⁺ Loss of cyanide radical (·CN)
129 [C₉H₇N]⁺˙ Loss of hydrogen cyanide (HCN)
117 [C₈H₇N]⁺˙ Indole ring fragment

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with very high accuracy, further confirming the identity of the compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to display several characteristic absorption bands. The most prominent and diagnostic peaks would be from the N-H stretch of the indole ring and the C≡N stretch of the nitrile group. The aromatic C-H and C=C stretching vibrations of the indole ring, as well as the aliphatic C-H stretching of the methylene group, would also be present. Data from related substituted 2-(1H-indol-2-yl)acetonitriles show these characteristic peaks, confirming the expected vibrational frequencies. nih.govmdpi.com

Table 4: Characteristic Infrared Absorption Bands for this compound Interactive data table. Frequencies are approximate and based on typical values for functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3400 N-H Stretch (Indole) Medium-Strong, Sharp
3100-3000 Aromatic C-H Stretch Medium-Weak
2950-2850 Aliphatic C-H Stretch (-CH₂-) Medium-Weak
2260-2240 C≡N Stretch (Nitrile) Medium, Sharp

Future Directions and Emerging Research Avenues

Green Chemistry Approaches in 2-(1H-Indol-2-yl)acetonitrile Synthesis

The development of environmentally friendly methods for synthesizing indole (B1671886) derivatives is a growing area of focus. tandfonline.comopenmedicinalchemistryjournal.com Traditional methods often rely on harsh conditions and hazardous reagents. semanticscholar.org Modern approaches prioritize the use of greener solvents like water and ethanol, solvent-free conditions, and catalysts that can be recycled. openmedicinalchemistryjournal.comsemanticscholar.orgrsc.org

Recent advancements in green chemistry for indole synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. tandfonline.com

Catalyst-free reactions: Some methods utilize promoters like polyethylene (B3416737) glycol, avoiding the need for traditional catalysts. openmedicinalchemistryjournal.com

Multicomponent reactions: These reactions combine multiple starting materials in a single step, increasing efficiency and reducing waste. semanticscholar.orgdergipark.org.tr

Visible light irradiation: This method offers an economical and environmentally friendly alternative to traditional heating. openmedicinalchemistryjournal.com

One innovative two-step method for creating the indole core involves an Ugi multicomponent reaction followed by an acid-induced cyclization in ethanol, avoiding the use of metal catalysts. semanticscholar.orgrsc.org Another approach utilizes the reductive cyclization of 2-(2-nitroaryl)acetonitriles in water, a green and efficient solution. nih.gov

Catalyst Development for Enhanced Selectivity and Efficiency

The development of novel catalysts is crucial for improving the synthesis of this compound and its derivatives. Research is focused on catalysts that offer high selectivity, efficiency, and the ability to be recycled.

Key areas of catalyst development include:

Palladium-based catalysts: These are widely used in indole synthesis for reactions like cycloaminocarbonylation and cross-coupling. beilstein-journals.org

Manganese-based catalysts: These have shown promise in the C-H alkylation of indoles. rsc.org

Artificial mini-enzymes: A manganese-containing artificial mini-enzyme has demonstrated high selectivity in indole oxidation. acs.org

Heterogeneous catalysts: Catalysts like platinum on carbon (Pt/C) are effective for the hydrogenation of indoles to indolines in water. nih.gov

For instance, a Pd(0)-catalyzed cascade process has been developed for the synthesis of 1-(3-amino)-1H-indol-2-yl)-1-ketones using isonitrile insertion. beilstein-journals.org Additionally, a manganese-pincer complex has been utilized for the selective C-H alkylation of indoles with alcohols.

Expansion of Derivatization Scope for Novel Bioactive Compounds

This compound serves as a versatile scaffold for creating a wide array of new compounds with potential biological activity. nih.gov The indole ring system is a common feature in many natural products and pharmaceuticals. mdpi.com

Recent efforts in derivatization have led to the synthesis of:

Pyrazino[1,2‐a]indoles: A library of these compounds has been synthesized through direct amidation and alkyne hydroamination reactions. researchgate.net

2-(1H-indol-2-yl)acetamides: A Brønsted-acid mediated cascade reaction has been developed for their synthesis. nih.gov

Indole-C-mannopyranoside alkaloids: These are rare indole C-glycosides with an α-D-mannose residue attached to the indole ring. mdpi.com

Bis(indolyl)methanes: These can be synthesized through the condensation of indole with various aldehydes. tandfonline.com

The investigation into the biological activities of these newly synthesized derivatives is an active area of research. nih.gov

Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Methods

A thorough understanding of reaction mechanisms is essential for optimizing synthetic routes and designing new reactions. Advanced spectroscopic techniques and computational methods are powerful tools for elucidating the intricate steps involved in the synthesis of this compound and its derivatives.

For example, a proposed mechanism for the conversion of 3-(2-nitroethyl)-1H-indoles to 2-(1H-indol-2-yl)acetonitriles involves the stabilization of a reactive nitronate tautomer. nih.govmdpi.com The structure of the resulting this compound core has been confirmed using single-crystal X-ray diffraction. mdpi.comresearchgate.net

Computational methods, such as Density Functional Theory (DFT) calculations, have been employed to understand the synthetic pathways of indole alkaloids. mdpi.com Spectroscopic methods like NMR and high-resolution mass spectrometry are routinely used to characterize intermediates and final products. mdpi.com

Targeted Drug Design and Development Based on this compound Scaffolds

The this compound scaffold is a "privileged structure" in drug discovery, meaning it can bind to multiple receptors with high affinity. nih.gov This makes it an attractive starting point for the design and development of new therapeutic agents.

The indole moiety is present in numerous bioactive natural products and approved drugs. nih.govmdpi.com Derivatives of 2-arylindoles have shown a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov

Docking studies have shown that indole acetonitrile (B52724) motifs can bind to viral proteins, suggesting potential antiviral applications. mdpi.com For example, compounds containing the indole acetonitrile moiety have been shown to bind to the hemagglutinin (HA) protein of influenza virus. mdpi.com The development of new indole-based compounds as selective inhibitors of enzymes like haspin kinase is also an active area of research. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1H-indol-2-yl)acetonitrile, and what experimental conditions are critical for optimizing yield?

  • Methodology :

  • Iron-catalyzed C-2 cyanomethylation : A direct oxidative cross-dehydrogenative coupling (CDC) reaction using Fe(II) catalysts enables regioselective functionalization of indoles. Key conditions include FeCl₂ (10 mol%), tert-butyl hydroperoxide (TBHP) as an oxidant, and acetonitrile derivatives as cyanomethyl sources. Reaction temperatures (~100°C) and solvent choice (DMSO) significantly influence yield .
  • Alternative routes : Base-mediated alkylation of indole precursors (e.g., 1-H-2-aminoindol derivatives) with cyanoethylating agents like chloroacetonitrile. Neutralization steps and solvent polarity adjustments (e.g., ethanol vs. methanol) are critical for minimizing side reactions .

Q. How can spectroscopic techniques (NMR, XRD) be employed to confirm the structure of this compound and its derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Assign signals based on indole ring protons (δ 6.5–7.5 ppm) and the acetonitrile moiety (C≡N adjacent CH₂ at δ 4.2–4.5 ppm). Coupling patterns distinguish regioisomers (e.g., C-2 vs. C-3 substitution) .
  • X-ray crystallography : Single-crystal X-ray diffraction (SHELX refinement) resolves bond lengths (C–C: ~1.45 Å) and angles, confirming the planar indole system and spatial arrangement of the cyano group. Hydrogen bonding networks (N–H···O/N) are analyzed to validate intermolecular interactions .

Q. What solvents and reaction conditions minimize decomposition of this compound during storage or synthesis?

  • Methodology :

  • Storage : Use inert atmospheres (N₂/Ar) and anhydrous solvents (acetonitrile, DMF) to prevent hydrolysis of the nitrile group. Store at –20°C in amber vials to avoid photodegradation .
  • Reaction stability : Avoid prolonged exposure to strong bases (e.g., NaOH) or high temperatures (>120°C) to prevent nitrile hydrolysis to carboxylic acids or ketones .

Advanced Research Questions

Q. How can mechanistic studies (e.g., kinetic isotope effects, DFT calculations) elucidate the reaction pathway of Fe-catalyzed C-2 cyanomethylation?

  • Methodology :

  • Kinetic analysis : Compare reaction rates with deuterated vs. non-deuterated indoles to identify rate-determining steps (e.g., H-atom abstraction vs. radical recombination) .
  • Computational modeling : Density Functional Theory (DFT) simulations (e.g., using Schrödinger Glide) map transition states and identify Fe(II)-mediated radical intermediates. Charge distribution analysis explains regioselectivity at the C-2 position .

Q. What strategies resolve contradictions in crystallographic data (e.g., bond length discrepancies) for this compound derivatives?

  • Methodology :

  • Refinement protocols : Use SHELXL for high-resolution data (R factor < 0.05) with anisotropic displacement parameters. Adjust hydrogen atom positions via riding models (C–H = 0.93–0.97 Å) to minimize residual electron density .
  • Validation tools : Cross-check with Cambridge Structural Database (CSD) entries for similar indole derivatives. Apply Hirshfeld surface analysis to detect intermolecular distortions (e.g., π-π stacking vs. hydrogen bonding) .

Q. How can structure-activity relationship (SAR) studies optimize the biological or catalytic properties of this compound derivatives?

  • Methodology :

  • Functional group variation : Synthesize analogs with substituents at the indole N–H (e.g., acetyl, methyl) or cyano group (e.g., ester, amide). Compare bioactivity (e.g., antimicrobial assays) or catalytic efficiency in cross-coupling reactions .
  • QSAR modeling : Use molecular descriptors (logP, polar surface area) to correlate structural features with observed activities. Validate models via leave-one-out cross-validation (LOO-CV) .

Q. What experimental design principles mitigate competing side reactions (e.g., polymerization or oxidation) during large-scale synthesis?

  • Methodology :

  • Reagent stoichiometry : Limit excess oxidants (e.g., TBHP ≤ 2 eq) to prevent over-oxidation of indole rings. Use radical scavengers (e.g., TEMPO) to suppress polymerization .
  • Flow chemistry : Continuous flow reactors enhance heat/mass transfer, reducing localized overheating. Real-time monitoring (e.g., inline FTIR) detects intermediates and adjusts conditions dynamically .

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Feasible Synthetic Routes

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2-(1H-indol-2-yl)acetonitrile
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2-(1H-indol-2-yl)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.